molecular formula C28H34N6O3 B2733637 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902931-17-3

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2733637
CAS RN: 902931-17-3
M. Wt: 502.619
InChI Key:
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Description

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C28H34N6O3 and its molecular weight is 502.619. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The incorporation of piperazine derivatives in biologically active compounds has been well-studied. Given the presence of a piperazine moiety in this compound, it’s worth investigating its antibacterial properties. Researchers can explore its efficacy against different bacterial strains, potentially leading to the development of new antibiotics .

Antifungal Potential

While the compound’s structure doesn’t directly suggest antifungal activity, it’s essential to evaluate its effects against fungal pathogens. Researchers can assess its impact on Candida species and other clinically relevant fungi .

Antiviral Screening

Considering the diverse applications of piperazine-containing compounds, investigating this molecule’s antiviral properties is crucial. Researchers can explore its potential as an antiviral agent against specific viruses, such as herpesviruses or influenza .

Neurological Disorders

The piperazine ring has been associated with treatments for neurological conditions like Parkinson’s and Alzheimer’s disease. Researchers could explore whether this compound exhibits any neuroprotective effects or modulates neurotransmitter receptors .

Anti-Inflammatory Properties

Inflammation plays a critical role in various diseases. Investigating whether this compound has anti-inflammatory effects could lead to novel therapeutic strategies. Researchers can explore its impact on inflammatory pathways and cytokine production .

Antitumor Activity

Given the diverse pharmacological effects of piperazine derivatives, assessing this compound’s potential as an antitumor agent is worthwhile. Researchers can study its effects on cancer cell lines, tumor growth, and apoptosis induction .

Feel free to explore additional applications beyond these six areas, as this compound’s unique structure may hold surprises in other fields as well! 🌟

properties

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O3/c1-20(2)14-15-33-27(36)23-6-4-5-7-24(23)34-25(29-30-28(33)34)12-13-26(35)32-18-16-31(17-19-32)21-8-10-22(37-3)11-9-21/h4-11,20H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUEWVHBJBNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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